
5-Phenoxypyridine-2-carboxylic acid
Overview
Description
5-Phenoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol . . This compound is characterized by a pyridine ring substituted with a phenoxy group at the 5-position and a carboxylic acid group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenoxypyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction mixture is heated to a specific temperature to facilitate the coupling process, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenoxypyridine derivatives.
Scientific Research Applications
5-Phenoxypyridine-2-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-phenoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in pesticide applications, it acts as an inhibitor of phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids. This inhibition disrupts plant photosynthesis, leading to the cessation of plant growth . In medicinal chemistry, it may interact with various biological pathways to exert anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Phenoxypyridine: Shares the phenoxy and pyridine structure but lacks the carboxylic acid group.
Picolinic Acid: Contains the pyridine ring with a carboxylic acid group but lacks the phenoxy substitution.
Phenoxyacetic Acid: Contains the phenoxy group with a carboxylic acid but lacks the pyridine ring.
Uniqueness: 5-Phenoxypyridine-2-carboxylic acid is unique due to the presence of both the phenoxy group and the carboxylic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Phenoxypyridine-2-carboxylic acid (C12H9NO3) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a phenoxy group and a carboxylic acid functional group. This structure contributes to its unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : It acts as an inhibitor of phytoene desaturase, an enzyme critical for carotenoid biosynthesis in plants. This inhibition disrupts photosynthesis, leading to reduced plant growth, which can be advantageous in agricultural pest control.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus. These derivatives have shown selective activity, making them promising candidates for developing new antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example:
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
21 | A549 (Lung Cancer) | 10 | Selective activity against cancer cells |
22 | HSAEC1-KT | >100 | Low cytotoxicity on non-cancerous cells |
These findings suggest that certain derivatives possess significant anticancer activity while minimizing toxicity to healthy cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These results indicate that this compound derivatives could be effective against resistant bacterial strains, highlighting their potential in treating infections caused by multidrug-resistant pathogens .
Case Studies
- Antibacterial Efficacy : A study investigated the efficacy of various derivatives against Staphylococcus aureus, including strains resistant to linezolid. Compound 21 demonstrated significant activity, suggesting that modifications to the phenoxy group can enhance antimicrobial properties .
- Anticancer Properties : In vitro studies on A549 lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin, indicating their potential as alternative cancer therapies .
Properties
IUPAC Name |
5-phenoxypyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-7-6-10(8-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOYDFUNXFOBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444919-20-4 | |
Record name | 5-phenoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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